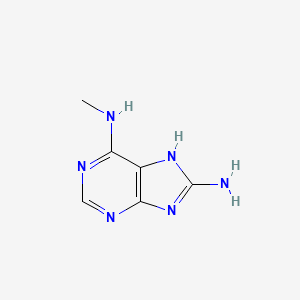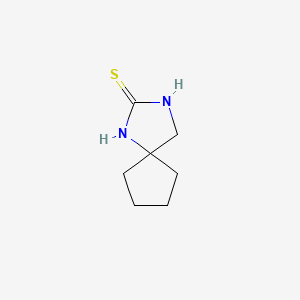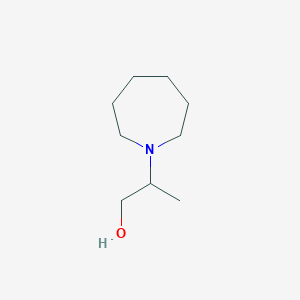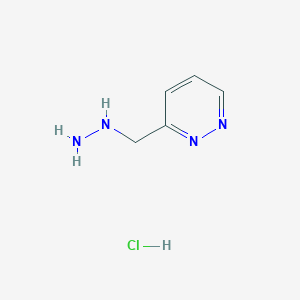
5-Chloro-3H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound this compound has a molecular formula of C8H6ClN and a molecular weight of 151.59 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
5-Chloro-3H-indole can be synthesized using various methods. One common method involves the use of 3-chlorobenzaldehyde as a starting reagent . The synthesis typically involves the following steps:
Formation of the intermediate: 3-chlorobenzaldehyde reacts with phenylhydrazine to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-3H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic substitution: The chlorine atom at the 5-position can be substituted by nucleophiles.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of acids or bases as catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Nucleophilic substitution: Reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Oxidized products may include indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include indoline derivatives.
Nucleophilic substitution: Substituted products include 5-amino-3H-indole or 5-thio-3H-indole derivatives.
科学的研究の応用
5-Chloro-3H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
Similar Compounds
- 5-Bromo-3H-indole
- 5-Fluoro-3H-indole
- 5-Iodo-3H-indole
Comparison
5-Chloro-3H-indole is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Compared to other halogenated indoles, such as 5-Bromo-3H-indole or 5-Fluoro-3H-indole, this compound may exhibit different pharmacological properties and reactivity patterns .
特性
CAS番号 |
754948-43-1 |
|---|---|
分子式 |
C8H6ClN |
分子量 |
151.59 g/mol |
IUPAC名 |
5-chloro-3H-indole |
InChI |
InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,4-5H,3H2 |
InChIキー |
UZALROHLTCSLJQ-UHFFFAOYSA-N |
正規SMILES |
C1C=NC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



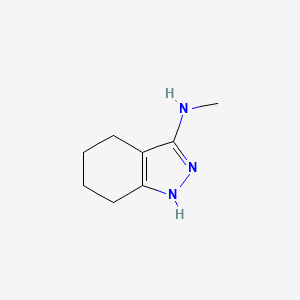
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
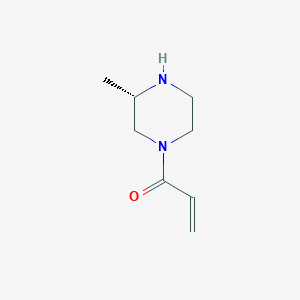
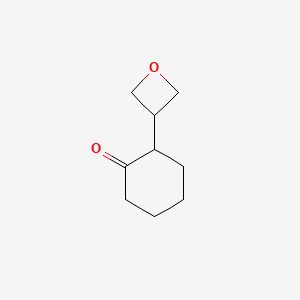
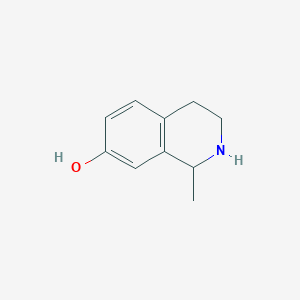
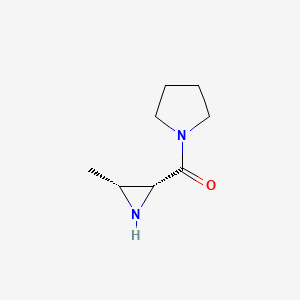
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
